5-[(4-Methoxyphenyl)methylamino]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile
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Overview
Description
Pyrazole derivatives, such as the one you mentioned, are a class of organic compounds that have been the subject of extensive research due to their wide range of biological activities . They are often used in medicinal chemistry for the development of new therapeutic agents .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a five-membered ring containing two nitrogen atoms . The specific structure of “5-[(4-Methoxyphenyl)methylamino]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile” would include additional functional groups attached to this basic ring structure.
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, including oxidation, reduction, and various types of substitution reactions . The specific reactions that “this compound” can undergo would depend on its exact molecular structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely depending on their specific molecular structure . These properties can include melting point, boiling point, solubility in various solvents, and reactivity with other chemical species.
Mechanism of Action
The mechanism of action of pyrazole derivatives can vary widely depending on their molecular structure and the specific biological target they interact with . Without more specific information, it’s difficult to provide a detailed mechanism of action for “5-[(4-Methoxyphenyl)methylamino]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile”.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[(4-methoxyphenyl)methylamino]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O/c1-21-13(11(7-18)12(20-21)14(15,16)17)19-8-9-3-5-10(22-2)6-4-9/h3-6,19H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLONGIWRTNOAHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)NCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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